molecular formula C15H11ClN2O2S B2501836 5-chloro-N-((2-(furan-2-yl)pyridin-4-yl)methyl)thiophene-2-carboxamide CAS No. 2034341-35-8

5-chloro-N-((2-(furan-2-yl)pyridin-4-yl)methyl)thiophene-2-carboxamide

Cat. No.: B2501836
CAS No.: 2034341-35-8
M. Wt: 318.78
InChI Key: LDWXVAWAMAHIJF-UHFFFAOYSA-N
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Description

5-Chloro-N-((2-(furan-2-yl)pyridin-4-yl)methyl)thiophene-2-carboxamide is a heterocyclic compound featuring a thiophene core substituted with a chlorine atom at position 5 and a carboxamide group at position 2. The carboxamide nitrogen is linked to a pyridin-4-ylmethyl moiety, which is further substituted at the pyridine’s position 2 with a furan-2-yl group. This structure combines aromatic and heteroaromatic systems (thiophene, pyridine, furan), conferring unique electronic and steric properties.

Properties

IUPAC Name

5-chloro-N-[[2-(furan-2-yl)pyridin-4-yl]methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11ClN2O2S/c16-14-4-3-13(21-14)15(19)18-9-10-5-6-17-11(8-10)12-2-1-7-20-12/h1-8H,9H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDWXVAWAMAHIJF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=NC=CC(=C2)CNC(=O)C3=CC=C(S3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-((2-(furan-2-yl)pyridin-4-yl)methyl)thiophene-2-carboxamide typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of automated synthesis platforms to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-((2-(furan-2-yl)pyridin-4-yl)methyl)thiophene-2-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides under appropriate conditions.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogen atoms replacing oxygen or other functional groups.

    Substitution: Formation of substituted derivatives with new functional groups replacing the chlorine atom.

Scientific Research Applications

5-chloro-N-((2-(furan-2-yl)pyridin-4-yl)methyl)thiophene-2-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-chloro-N-((2-(furan-2-yl)pyridin-4-yl)methyl)thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways and targets depend on the specific application and are subjects of ongoing research .

Comparison with Similar Compounds

Rivaroxaban (BAY-59-7939)

  • Structure : 5-Chloro-N-({(5S)-2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl}methyl)thiophene-2-carboxamide .
  • Key Differences: Rivaroxaban contains a chiral oxazolidinone ring with a morpholinone-linked phenyl group, whereas the target compound replaces this with a pyridinylmethyl-furan system. The morpholinone group in Rivaroxaban enhances binding to Factor Xa’s S4 pocket, critical for anticoagulant activity .
  • Pharmacological Impact :
    • Rivaroxaban’s structure optimizes bioavailability and selectivity for Factor Xa (IC₅₀ = 0.7 nM) . The target compound’s furan-pyridine moiety may alter pharmacokinetics (e.g., metabolic stability, plasma protein binding).

Segartoxaban

  • Structure : 5-Chloro-N-{(2S)-2-[2-methyl-3-(2-oxopyrrolidin-1-yl)benzenesulfonamido]-3-(4-methylpiperazin-1-yl)-3-oxopropyl}thiophene-2-carboxamide .
  • Key Differences: Segartoxaban incorporates a sulfonamide and pyrrolidinone group, diverging from the pyridine-furan system.
  • Pharmacological Impact :
    • Segartoxaban inhibits both Factor Xa and thrombin, demonstrating broader anticoagulant effects . The target compound’s lack of sulfonamide may limit dual inhibitory activity.

Thiophene Carboxamide Derivatives with Heterocyclic Modifications

Compound D054-0488 ()

  • Structure : 5-Chloro-N-(3-{[(furan-2-yl)methyl]carbamoyl}-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)-2-(propylsulfanyl)pyrimidine-4-carboxamide.
  • Key Differences :
    • A pyrimidine ring replaces the pyridine, and a tetrahydrobenzothiophene system is present.

5-Chloro-N-{[6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methyl}thiophene-2-carboxamide (CAS 2034232-31-8)

  • Structure : Features a pyrazolylpyridine substituent instead of furan-pyridine .
  • Impact :
    • The pyrazole’s electron-withdrawing nature could modulate receptor binding affinity compared to the target compound’s furan .

Stereochemical and Impurity Considerations

Rivaroxaban Racemic Mixture (Impurity RVX Racemic)

  • Structure : Racemic form of Rivaroxaban .
  • Key Difference : Lack of enantiomeric purity.
  • Impact : The (S)-enantiomer of Rivaroxaban is 100-fold more active than the (R)-form, underscoring the importance of stereochemistry in potency . The target compound’s stereochemical configuration (if chiral) remains unclarified but could significantly influence activity.

Dichloro Impurity (Impurity H)

  • Structure: (S)-4,5-Dichloro-N-((2-oxo-3-(4-(3-oxomorpholino)phenyl)oxazolidin-5-yl)methyl)thiophene-2-carboxamide .
  • Impact : Additional chlorine reduces solubility and may increase toxicity, highlighting the sensitivity of thiophene carboxamides to halogenation patterns .

Comparative Data Tables

Compound Name Molecular Formula Molecular Weight Key Substituents Biological Target Reference
Target Compound C₁₆H₁₂ClN₃O₂S 353.8 Furan-2-yl, pyridin-4-ylmethyl Not specified -
Rivaroxaban C₁₉H₁₈ClN₃O₅S 435.88 Morpholinone, oxazolidinone Factor Xa (IC₅₀ = 0.7 nM)
Segartoxaban C₂₄H₂₇ClN₆O₆S₂ 595.1 Sulfonamide, pyrrolidinone Factor Xa, Thrombin
2-Thiophenefentanyl C₂₃H₂₈N₂OS 412.5 Thiophene (vs. furan in furanylfentanyl) μ-opioid receptor
CAS 2034232-31-8 C₁₅H₁₃ClN₄OS 332.8 Pyrazolylpyridine Not specified

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